"synthesis and characterization of 2-Chloro-5-isopropyl-1,3,4-thiadiazole"
"synthesis and characterization of 2-Chloro-5-isopropyl-1,3,4-thiadiazole"
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-isopropyl-1,3,4-thiadiazole
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged pharmacophore in modern medicinal and agricultural chemistry. This five-membered heterocyclic system, containing sulfur and two nitrogen atoms, is a key structural component in a wide array of biologically active molecules, including established drugs like the carbonic anhydrase inhibitor Acetazolamide.[1] Its derivatives are known to exhibit a broad spectrum of therapeutic properties, such as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[2][3][4] The title compound, 2-Chloro-5-isopropyl-1,3,4-thiadiazole, serves as a crucial and versatile synthetic intermediate. The chloro substituent at the 2-position acts as an excellent leaving group, enabling facile nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, making it a valuable building block for constructing complex molecular libraries for drug discovery and agrochemical development. This guide provides a comprehensive, field-proven methodology for its synthesis and rigorous characterization.
Section 1: Synthetic Strategy and Retrosynthetic Analysis
A robust and logical synthetic pathway is paramount for efficiency and yield. For 2-Chloro-5-isopropyl-1,3,4-thiadiazole, a two-step approach is the most reliable and scalable method. The strategy hinges on first constructing the core 5-isopropyl-1,3,4-thiadiazole ring with an amino group at the 2-position, which then serves as a handle for conversion to the target chloro-derivative via a well-established diazotization-substitution reaction.
The chosen pathway is as follows:
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Step 1: Cyclocondensation. Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole from isobutyric acid and thiosemicarbazide. This reaction forms the heterocyclic core.
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Step 2: Sandmeyer Reaction. Conversion of the 2-amino group to a 2-chloro group via diazotization followed by a copper(I)-catalyzed substitution.
This approach is selected for its high-yielding steps, the commercial availability and low cost of starting materials, and the straightforward nature of the reaction work-ups.
Caption: Retrosynthetic analysis of the target compound.
Section 2: Synthesis Protocol - Part A: 2-Amino-5-isopropyl-1,3,4-thiadiazole
Principle and Mechanism
This synthesis proceeds via an acid-catalyzed cyclocondensation reaction. Thiosemicarbazide, a potent binucleophile, attacks the carbonyl carbon of isobutyric acid.[5] The use of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is critical.[6] It serves two purposes: activating the carboxylic acid for nucleophilic attack and facilitating the subsequent intramolecular cyclization and dehydration to form the aromatic thiadiazole ring.
Experimental Protocol
Materials and Equipment:
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Isobutyric acid
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Thiosemicarbazide
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Phosphorus oxychloride (POCl₃)
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Ice bath
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Round-bottom flask (250 mL) with reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Ammonium hydroxide solution (NH₄OH), concentrated
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Buchner funnel and filter paper
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Standard laboratory glassware
Step-by-Step Methodology:
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Reagent Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiosemicarbazide (0.1 mol). Place the flask in an ice bath to cool.
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Acid Addition (Caution): Slowly and dropwise, add phosphorus oxychloride (0.2 mol) to the flask under constant stirring. This reaction is exothermic and releases HCl gas; perform this step in a well-ventilated fume hood.
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Substrate Addition: Once the POCl₃ has been added, continue cooling and slowly add isobutyric acid (0.1 mol) to the reaction mixture.
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Reaction Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture gently to 75-80 °C using a heating mantle and maintain this temperature for 2-3 hours. The reaction mixture will become a thick, viscous syrup.
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Quenching and Neutralization (Caution): After the reflux period, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice (~200 g) in a large beaker. This will hydrolyze the excess POCl₃.
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Basification: Place the beaker in an ice bath and, with vigorous stirring, slowly add concentrated ammonium hydroxide until the solution is strongly alkaline (pH 9-10). A white or off-white precipitate will form.
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Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
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Purification: Wash the crude product on the filter with copious amounts of cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from an ethanol-water mixture to yield a white crystalline solid. Dry the final product under vacuum.
Section 3: Synthesis Protocol - Part B: 2-Chloro-5-isopropyl-1,3,4-thiadiazole
Principle and Mechanism
This transformation is a classic Sandmeyer reaction. The primary amino group of the precursor is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5 °C). Diazonium salts are highly reactive intermediates. The subsequent introduction of a copper(I) chloride catalyst facilitates the displacement of the diazonium group (N₂) by a chloride ion, yielding the desired 2-chloro product. Precise temperature control is crucial as diazonium salts are unstable at higher temperatures.
Experimental Protocol
Materials and Equipment:
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2-Amino-5-isopropyl-1,3,4-thiadiazole (from Part A)
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Copper(I) Chloride (CuCl)
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Ice-salt bath
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Beakers and Erlenmeyer flasks
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Magnetic stirrer and stir bar
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Separatory funnel
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Dichloromethane (DCM) or Ethyl Acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Silica gel for column chromatography
Step-by-Step Methodology:
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Diazotization:
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In a beaker, dissolve 2-Amino-5-isopropyl-1,3,4-thiadiazole (0.05 mol) in concentrated hydrochloric acid (~50 mL). Cool this solution to 0-5 °C in an ice-salt bath with stirring.
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In a separate flask, prepare a solution of sodium nitrite (0.055 mol) in cold water (~20 mL).
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Slowly add the sodium nitrite solution dropwise to the stirred acidic solution of the amine, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
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Catalyst Preparation: In a separate large beaker, dissolve copper(I) chloride (0.06 mol) in concentrated hydrochloric acid (~40 mL). Cool this solution in an ice bath.
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Sandmeyer Reaction:
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Slowly and carefully, add the cold diazonium salt solution from step 1 to the cold, stirred CuCl solution.
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Vigorous nitrogen evolution will be observed.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
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Extraction and Work-up:
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Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash them successively with water and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
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Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure 2-Chloro-5-isopropyl-1,3,4-thiadiazole as a low-melting solid or pale yellow oil.
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Section 4: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 2-Chloro-5-isopropyl-1,3,4-thiadiazole.
Analytical Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the carbon-hydrogen framework.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present and to confirm the disappearance of the N-H stretches from the amino precursor.
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Mass Spectrometry (MS): Provides the molecular weight and, crucially, the characteristic isotopic pattern for a chlorine-containing compound.
Expected Spectroscopic Data
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~3.4 ppm (septet, 1H), ~1.4 ppm (doublet, 6H) | Corresponds to the methine (-CH) and methyl (-CH₃) protons of the isopropyl group, respectively. |
| ¹³C NMR | Chemical Shift (δ) | ~175-180 ppm, ~160-165 ppm, ~30 ppm, ~22 ppm | Aromatic C=N carbons of the thiadiazole ring, and the methine and methyl carbons of the isopropyl group. |
| FT-IR | Wavenumber (cm⁻¹) | ~2970 cm⁻¹ (C-H stretch), ~1550 cm⁻¹ (C=N stretch), Absence of bands at 3100-3400 cm⁻¹ | Confirms the presence of the isopropyl group and the thiadiazole ring. Absence of N-H stretching confirms successful conversion of the amino group. |
| Mass Spec (EI) | m/z Ratio | Molecular Ion (M⁺) peak, M+2 peak | The M⁺ and M+2 peaks should appear in an approximate 3:1 intensity ratio, which is the characteristic isotopic signature for a molecule containing one chlorine atom. |
Section 5: Visualized Experimental Workflow
The following diagram illustrates the complete workflow from starting materials to final, characterized product.
Caption: Comprehensive workflow for synthesis and characterization.
References
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PrepChem. Synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole . PrepChem.com. Available from: [Link]
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Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide . Asian Journal of Chemistry. Available from: [Link]
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Karabacak, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding . RSC Advances. Available from: [Link]
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Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity . Chemical Methodologies. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents . Molecules. Available from: [Link]
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De Gruyter. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives . ResearchGate. Available from: [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity . Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Niu, P., et al. (2017). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents . PubMed. Available from: [Link]
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